(2S)-2-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-ol
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Overview
Description
(2S)-2-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-ol is an organic compound characterized by a benzofuran ring fused to a propanol side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-ol typically involves the following steps:
Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving phenolic precursors.
Attachment of the Propanol Side Chain: This step often involves the use of Grignard reagents or other organometallic compounds to introduce the propanol moiety.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, yield, and cost-effectiveness. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Introduction of different functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Conditions often involve the use of halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols.
Scientific Research Applications
(2S)-2-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (2S)-2-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-ol exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Signal Transduction Pathways: Affecting intracellular signaling cascades that regulate various cellular functions.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-(2,3-Dihydro-1-benzofuran-4-yl)propan-1-ol
- (2S)-2-(2,3-Dihydro-1-benzofuran-6-yl)propan-1-ol
Uniqueness
(2S)-2-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-ol is unique due to its specific substitution pattern on the benzofuran ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
(2S)-2-(2,3-dihydro-1-benzofuran-5-yl)propan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-8(7-12)9-2-3-11-10(6-9)4-5-13-11/h2-3,6,8,12H,4-5,7H2,1H3/t8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BASZNHWCMLQZGI-MRVPVSSYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=CC2=C(C=C1)OCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)C1=CC2=C(C=C1)OCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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